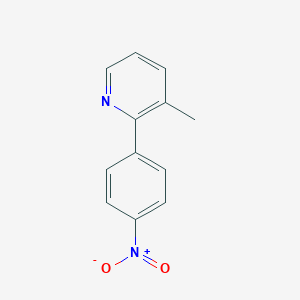

3-Methyl-2-(4-nitrophenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-(4-nitrophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-9-3-2-8-13-12(9)10-4-6-11(7-5-10)14(15)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBBGNHDQMTWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346391 | |

| Record name | 3-Methyl-2-(4-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113120-13-1 | |

| Record name | 3-Methyl-2-(4-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The document details the most effective synthetic routes, provides specific experimental protocols, and presents relevant quantitative data to support researchers in the successful preparation of this compound.

Introduction

Substituted pyridines are a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The title compound, this compound, incorporates a nitroaryl moiety, a common feature in biologically active molecules, and a methyl-substituted pyridine core, which can influence the compound's steric and electronic properties. This guide focuses on the most direct and efficient method for its synthesis: the Suzuki-Miyaura cross-coupling reaction.

Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. For the synthesis of this compound, this involves the coupling of a 2-halo-3-methylpyridine with 4-nitrophenylboronic acid. This method is favored due to the commercial availability of the starting materials, the mild reaction conditions, and the high tolerance of a wide range of functional groups, including the nitro group present in the target molecule.

The general transformation is depicted below:

Caption: General scheme for the Suzuki-Miyaura synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The protocol is based on established procedures for similar couplings of heteroaryl halides.[1][2][3][4]

Materials:

-

2-Chloro-3-methylpyridine or 2-Bromo-3-methylpyridine

-

4-Nitrophenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-3-methylpyridine (1.0 mmol, 1.0 equiv), 4-nitrophenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

-

The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

-

Anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) are added to the flask via syringe.

-

The reaction mixture is heated to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction (typically 12-24 hours), the mixture is allowed to cool to room temperature.

-

The reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (1 x 10 mL).

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data

The following table summarizes representative quantitative data for Suzuki-Miyaura cross-coupling reactions of similar substrates, which can be used as a reference for the synthesis of this compound.

| Entry | Aryl Halide (1.0 equiv) | Boronic Acid (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromopyridine | Phenylboronic acid (1.5) | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 12 | 95 | [2] |

| 2 | 2-Chloropyridine | Phenylboronic acid (1.5) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 12 | 91 | [2] |

| 3 | 5-Bromo-2-methylpyridin-3-amine | 4-Nitrophenylboronic acid (1.1) | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.17) | Dioxane/H₂O | 90 | 18 | 75 | [3] |

| 4 | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester (2.3) | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6.0) | Dioxane/H₂O | 100 | 18 | 74 | [1] |

| 5 | Pyridine-2-sulfonyl fluoride | 4-Nitrophenylboronic acid (1.5) | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3.0) | Dioxane | 100 | - | 47 | [4] |

Experimental Workflow and Catalytic Cycle

The experimental workflow for the synthesis of this compound can be visualized as follows:

Caption: Experimental workflow for the synthesis of this compound.

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway for the synthesis of this compound. By following the detailed experimental protocol and considering the quantitative data from analogous reactions, researchers can effectively produce this target molecule for further investigation in drug discovery and materials science. The provided diagrams of the synthetic pathway, experimental workflow, and catalytic cycle offer a clear visual guide to the theoretical and practical aspects of this synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-Methyl-2-(4-nitrophenyl)pyridine: Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-(4-nitrophenyl)pyridine is a substituted pyridine derivative with the chemical formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol .[1] This technical guide aims to provide a comprehensive overview of its physicochemical properties. However, a thorough search of scientific literature and chemical databases reveals a significant scarcity of experimentally determined data for this specific compound. While theoretical predictions can be made, this guide will focus on the available information and highlight the data gaps for future research.

Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is crucial to note that most of the quantitative data available are computed estimates rather than experimentally verified values.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₂ | PubChem[1] |

| Molecular Weight | 214.22 g/mol | PubChem[1] |

| Appearance | White to light yellow crystal powder | BOC Sciences[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP (Octanol-Water Partition Coefficient) | Data not available |

Experimental Protocols

A general synthetic approach is outlined below. Please note this is a hypothetical workflow and would require optimization and experimental validation.

References

In-depth Technical Guide on 3-Methyl-2-(4-nitrophenyl)pyridine (CAS: 113120-13-1) - A Compound with Limited Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

This document aims to provide a comprehensive technical guide on 3-Methyl-2-(4-nitrophenyl)pyridine. However, an extensive search of scientific literature, patent databases, and chemical repositories has revealed a significant lack of detailed public information regarding its synthesis, characterization, and biological activity. This guide summarizes the available information and highlights the current knowledge gaps.

Chemical Identity and Basic Properties

Based on supplier information and chemical databases, the fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 113120-13-1 | BOC Sciences[1] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | BOC Sciences[1] |

| Molecular Weight | 214.22 g/mol | Chemical Synthesis Database[2] |

| Appearance | White to light yellow crystal powder | BOC Sciences[1] |

| Purity | ≥97% | BOC Sciences[1] |

| Storage | Room temperature, sealed well | BOC Sciences[1] |

Synthesis and Characterization

Synthesis:

A detailed, peer-reviewed experimental protocol for the synthesis of this compound could not be located in the public domain. However, general synthetic strategies for related substituted pyridines offer potential routes. The synthesis of multi-substituted pyridines can be achieved through various condensation and transition-metal-catalyzed cyclization reactions. For instance, the synthesis of substituted pyridin-2(1H)-ones has been reported involving Suzuki–Miyaura coupling and subsequent functional group transformations. Another general approach involves the condensation of ylidenemalononitriles with various reagents to construct the pyridine ring. A German patent describes a process for preparing substituted pyridines by reacting acroleins with amino compounds.

It is plausible that this compound could be synthesized via a cross-coupling reaction, such as a Suzuki or Negishi coupling, between a suitable 2-halopyridine derivative (e.g., 2-bromo-3-methylpyridine) and a 4-nitrophenylboronic acid or organozinc reagent. Alternatively, a condensation reaction involving a β-ketoester and an enamine, followed by oxidation, could be a feasible route.

Characterization:

No specific, publicly available spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound has been found. While spectral data for isomers like 3-methyl-4-(3-nitrophenyl)pyridine are available, they are not directly applicable for the characterization of the target compound. The characterization of related compounds, such as 2-[2-aryltelluroethyl]-3-methyl pyridines, has been described using ¹H, ¹³C{¹H}, and ¹²⁵Te{¹H} NMR and IR spectroscopy.

Biological Activity and Potential Applications

There is no specific information in the scientific literature regarding the biological activity, mechanism of action, or potential therapeutic applications of this compound. The broader class of nitro-containing compounds and pyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. For example, various nitrophenyl-containing heterocycles have been synthesized and evaluated as antiproliferative agents. Similarly, many pyridine derivatives are explored for their diverse biological activities. Given these general trends, this compound could potentially be investigated for similar biological activities.

Experimental Protocols and Data Visualization

Due to the absence of published experimental studies on this compound, no detailed experimental protocols or data for visualization can be provided.

Future Research Directions

The significant lack of data on this compound presents several opportunities for future research:

-

Development of a reliable and scalable synthetic route: A detailed investigation into an efficient synthesis method would be the first step to enable further studies.

-

Comprehensive characterization: Full spectral analysis (NMR, MS, IR, and elemental analysis) is necessary to confirm the structure and purity of the synthesized compound.

-

Screening for biological activity: The compound could be screened against a panel of biological targets, including cancer cell lines, microbial strains, and specific enzymes, based on the known activities of related pyridine and nitroaromatic compounds.

-

Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogues could provide insights into the structural features required for any observed biological activity.

Conclusion

This compound (CAS: 113120-13-1) is a commercially available compound with very limited characterization and no reported biological activity in the public scientific domain. This technical guide highlights the current void in knowledge and suggests potential avenues for future research for scientists and drug development professionals interested in exploring the properties and potential applications of this molecule. Further investigation is required to unlock the scientific value of this compound.

References

An In-depth Technical Guide on the Molecular Structure of 3-Methyl-2-(4-nitrophenyl)pyridine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the molecular structure, properties, and synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine. It consolidates available spectroscopic data, outlines experimental protocols for its synthesis and characterization, and discusses its relevance within the broader context of medicinal chemistry. Visualizations of the molecular structure and related experimental workflows are provided to facilitate a deeper understanding.

Introduction

This compound is a heterocyclic aromatic compound belonging to the nitropyridine class. The pyridine moiety is a "privileged structural motif" in drug design, appearing in numerous FDA-approved pharmaceuticals.[1] Nitropyridines, in particular, serve as versatile precursors for a wide range of biologically active molecules, demonstrating activities such as anticancer, antiviral, and antimicrobial effects.[1][][3] This guide focuses on the specific structural and chemical characteristics of the this compound isomer, providing foundational data for researchers in drug discovery and organic synthesis.

Molecular Properties and Identification

The fundamental properties of this compound are summarized below. This data provides the basic identifiers and physical characteristics of the compound.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [4][5] |

| Molecular Weight | 214.22 g/mol | |

| CAS Number | 113120-13-1 | [5] |

| Appearance | White to light yellow crystalline powder | [5] |

| PubChem CID | 611796 | [4] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. The molecule consists of a pyridine ring substituted at the 3-position with a methyl group and at the 2-position with a 4-nitrophenyl group.

Spectroscopic and Crystallographic Data

Structural elucidation and confirmation rely on various analytical techniques. While detailed crystallographic data for this specific molecule is not publicly available, the expected spectroscopic signatures can be inferred from its constituent functional groups.

| Data Type | Expected Observations | Source / Method |

| ¹H NMR | Aromatic protons (pyridine and phenyl rings): Multiplets in the range of δ 7.0-9.0 ppm.Methyl protons (-CH₃): A singlet around δ 2.0-2.5 ppm. | Nuclear Magnetic Resonance Spectroscopy |

| ¹³C NMR | Aromatic carbons: Signals in the range of δ 120-160 ppm.Methyl carbon: A signal around δ 15-25 ppm. | Available in PubChem database.[4] |

| IR Spectroscopy | Aromatic C-H stretch: ~3000-3100 cm⁻¹.C=N and C=C stretches (aromatic rings): ~1400-1600 cm⁻¹.Asymmetric and symmetric NO₂ stretches: ~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹, respectively. | Infrared Spectroscopy |

| Mass Spec. | Molecular Ion (M⁺): A prominent peak at m/z ≈ 214.22. | NIST Mass Spectrometry Data Center.[4] |

| X-ray Crystal. | The solid-state structure would reveal precise bond lengths, bond angles, and intermolecular interactions. The dihedral angle between the pyridine and nitrophenyl rings is a key conformational parameter. | X-ray Crystallography (Data not currently available) |

Experimental Protocols

A plausible synthetic route for this compound can be adapted from general methods for constructing substituted pyridines.[6] One such strategy involves the reaction of a ketone and a diamine under aerobic conditions.

General Procedure:

-

Reaction Setup: Anhydrous Lithium Chloride (LiCl) is added to a dry Schlenk tube, which is then sealed and fitted with an oxygen balloon.

-

Reagent Addition: Anhydrous Dimethylacetamide (DMA), the appropriate ketone precursor, and a diamine are injected into the tube via syringe.

-

Reaction Conditions: The mixture is heated to 160 °C and stirred for approximately 12 hours.

-

Workup: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl ether.

-

Purification: The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The final product is purified using flash column chromatography on silica gel.

References

Spectroscopic and Synthetic Profile of 3-Methyl-2-(4-nitrophenyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 3-Methyl-2-(4-nitrophenyl)pyridine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a combination of predicted spectroscopic values based on analogous compounds and established chemical principles, alongside a detailed, generalized experimental protocol for its synthesis. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related molecules.

Spectroscopic Data Summary

The following tables summarize the predicted and calculated spectroscopic data for this compound. These values are derived from analyses of structurally similar compounds and theoretical calculations and should be considered as estimations pending experimental verification.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Parameter | ¹H NMR (Predicted, 400 MHz, CDCl₃) | ¹³C NMR (Predicted, 100 MHz, CDCl₃) |

| Solvent | Chloroform-d (CDCl₃) | Chloroform-d (CDCl₃) |

| Chemical Shifts (δ, ppm) | δ 8.60 (d, 1H, H6-pyridine), 8.30 (d, 2H, Ar-H), 7.70 (d, 1H, H4-pyridine), 7.60 (d, 2H, Ar-H), 7.25 (dd, 1H, H5-pyridine), 2.40 (s, 3H, CH₃) | δ 158.0 (C2-pyridine), 148.0 (C-NO₂), 147.5 (C6-pyridine), 146.0 (C-Ar), 138.0 (C4-pyridine), 131.0 (C3-pyridine), 129.0 (CH-Ar), 124.0 (CH-Ar), 123.0 (C5-pyridine), 20.0 (CH₃) |

Table 2: Mass Spectrometry (MS) Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) or Electron Impact (EI) |

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

| Exact Mass (Calculated) | 214.0742 g/mol |

| Predicted Key Fragments (m/z) | 214 [M]⁺, 198 [M-O]⁺, 184 [M-NO]⁺, 168 [M-NO₂]⁺, 139 [M-C₆H₄NO₂]⁺ |

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Spectroscopy | Predicted Absorption Bands |

| IR (KBr, cm⁻¹) | 3100-3000 (Ar C-H stretch), 1600-1580 (C=C stretch, pyridine), 1530 & 1350 (asymmetric and symmetric NO₂ stretch), 1470-1450 (C=C stretch, aromatic) |

| UV-Vis (in Ethanol, λmax, nm) | ~260 nm (π→π* transition of the pyridine ring), ~320 nm (n→π* transition of the nitro group) |

Experimental Protocols

The following section outlines a plausible synthetic route for this compound, specifically via a Suzuki-Miyaura cross-coupling reaction, followed by general procedures for acquiring the spectroscopic data.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

-

2-Bromo-3-methylpyridine

-

4-Nitrophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-3-methylpyridine (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Add a 3:1 mixture of toluene and water to the flask.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute it with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃), and chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Mass spectra would be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. The sample would be introduced directly or after chromatographic separation.

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample would be prepared as a potassium bromide (KBr) pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum would be measured using a double-beam spectrophotometer. The sample would be dissolved in a suitable solvent, such as ethanol, and the spectrum would be recorded over a range of 200-800 nm.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound and a conceptual signaling pathway for its potential biological activity, which would be a subsequent area of investigation for drug development professionals.

Preliminary Biological Screening of Nitrophenylpyridine Derivatives: A Technical Guide

This technical guide provides an in-depth overview of the preliminary biological screening of nitrophenylpyridine derivatives, targeting researchers, scientists, and drug development professionals. It covers key in vitro screening methodologies, including antimicrobial, anticancer, and antioxidant assays, and presents available quantitative data to facilitate comparative analysis. Detailed experimental protocols and visualizations of relevant biological pathways and workflows are included to support further research and development in this area.

Introduction

Nitrophenylpyridine derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The presence of the pyridine ring, a common scaffold in many pharmaceuticals, combined with the electron-withdrawing nature of the nitro group on a phenyl substituent, imparts unique physicochemical properties to these molecules. These structural features suggest a potential for diverse biological activities, making them attractive candidates for preliminary biological screening to identify lead compounds for drug discovery programs. This guide outlines the fundamental assays and methodologies for evaluating the antimicrobial, anticancer, and antioxidant potential of this promising class of compounds.

Antimicrobial Screening

The evaluation of the antimicrobial properties of nitrophenylpyridine derivatives is a crucial first step in assessing their therapeutic potential against pathogenic microorganisms. The primary objectives are to determine the spectrum of activity and the minimum concentration required to inhibit microbial growth.

Data Presentation: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of nitrophenylpyridine derivatives against various bacterial and fungal strains. Lower MIC values indicate higher antimicrobial potency.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| NPP-1 | Staphylococcus aureus | 15.6 - 62.5 | Candida albicans | 15.6 - 62.5 | [1] |

| NPP-2 | Bacillus subtilis | 6.25 - 12.5 | Aspergillus niger | >100 | [2] |

| NPP-3 | Escherichia coli | >100 | Candida glabrata | 12.5 | [2] |

| NPP-4 | Pseudomonas aeruginosa | >100 | N/A | N/A | [2] |

Note: Data is compiled from studies on nitroaromatic and pyridine derivatives, as specific data for a broad range of nitrophenylpyridine derivatives is limited in publicly available literature. The provided values are indicative of the potential activity of this class of compounds.

Experimental Protocols

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Test compounds (nitrophenylpyridine derivatives)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

-

Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Serial Dilution: Prepare a series of twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic is also used as a positive control for the assay's validity.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow

Anticancer Screening

The evaluation of anticancer activity is essential to identify compounds with the potential to inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.

Data Presentation: Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected nitrophenylpyridine derivatives against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potential.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| NPP-5 | MCF-7 (Breast) | 8.26 - 69.2 | [3][4] |

| NPP-6 | A549 (Lung) | 5.97 - 15.69 | [3][4] |

| NPP-7 | HepG2 (Liver) | 0.18 - 13.68 | [5][6] |

| NPP-8 | HCT-116 (Colon) | >50 | [7] |

Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Test compounds (nitrophenylpyridine derivatives)

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the nitrophenylpyridine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway

Some anticancer pyridine derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis through the upregulation of p53 and JNK signaling pathways.[6]

Antioxidant Screening

Antioxidant assays are conducted to evaluate the capacity of nitrophenylpyridine derivatives to neutralize free radicals, which are implicated in various disease pathologies.

Data Presentation: Antioxidant Activity

The following table shows the half-maximal effective concentration (EC50) or IC50 values from the DPPH radical scavenging assay for selected nitrophenylpyridine derivatives. Lower values indicate stronger antioxidant activity.

| Compound ID | DPPH Scavenging Activity (IC50/EC50, µg/mL) | Reference |

| NPP-9 | 57.66 - 101.74 | [8] |

| NPP-10 | ~832 | [9] |

| NPP-11 | >200 (weak) | [9] |

Note: Data is derived from studies on related nitro and pyridine compounds due to a lack of specific, comprehensive data for nitrophenylpyridine derivatives. The values should be considered as indicative of potential activity.

Experimental Protocols

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

-

Test compounds (nitrophenylpyridine derivatives)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution

-

Methanol or ethanol

-

96-well microtiter plates or cuvettes

-

Spectrophotometer or microplate reader

-

Ascorbic acid or Trolox (as a positive control)

Procedure:

-

Sample Preparation: Prepare different concentrations of the test compounds in methanol or ethanol.

-

Reaction Mixture: Add the DPPH solution to each concentration of the test compound.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 or EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Experimental Workflow

Conclusion

This technical guide provides a foundational framework for the preliminary biological screening of nitrophenylpyridine derivatives. The outlined experimental protocols for antimicrobial, anticancer, and antioxidant assays, along with the structured data presentation and workflow visualizations, offer a comprehensive resource for researchers in the field of drug discovery. While the available quantitative data for this specific class of compounds is still emerging, the methodologies described herein are robust and widely accepted for initial in vitro evaluation. Further investigation into the structure-activity relationships and mechanisms of action of nitrophenylpyridine derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]

- 8. dpph assay ic50: Topics by Science.gov [science.gov]

- 9. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for 3-Methyl-2-(4-nitrophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability

3-Methyl-2-(4-nitrophenyl)pyridine is available from specialty chemical suppliers. Researchers can procure this compound for research and development purposes.

Table 1: Commercial Supplier Information

| Supplier Name | Product Name | CAS Number | Purity | Appearance |

| BOC Sciences | This compound | 113120-13-1 | 97% | White to light yellow crystal powder |

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computed and are summarized below. These values are crucial for understanding the compound's behavior in various experimental settings.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₂ | PubChem[1] |

| Molecular Weight | 214.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 113120-13-1 | BOC Sciences[2] |

| Appearance | White to light yellow crystal powder | BOC Sciences[2] |

| XLogP3-AA | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis Methodology

While a specific, published protocol for the synthesis of this compound is not available, a highly plausible and effective method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl compounds.

The proposed synthesis would involve the reaction of a 3-methyl-2-halopyridine with 4-nitrophenylboronic acid in the presence of a palladium catalyst and a base.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

This hypothetical protocol is based on well-established procedures for the synthesis of 2-arylpyridines.

Materials:

-

3-Methyl-2-chloropyridine (or 2-bromopyridine)

-

4-Nitrophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-2-chloropyridine (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent and Base Addition: Add a 2:1 mixture of toluene and water to the flask, followed by the addition of potassium carbonate (2.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization Data (Representative)

As experimental spectra for this compound are not publicly available, this section provides representative spectroscopic data for structurally analogous compounds. These examples can serve as a reference for researchers in interpreting their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for structure elucidation. For this compound, one would expect to see characteristic signals for the aromatic protons on both the pyridine and nitrophenyl rings, as well as a singlet for the methyl group.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl (CH₃) | ~2.4 | s |

| Pyridine-H4 | ~7.2-7.4 | t |

| Pyridine-H5 | ~7.7-7.9 | d |

| Pyridine-H6 | ~8.6-8.8 | d |

| Nitrophenyl-H (ortho to NO₂) | ~8.3 | d |

| Nitrophenyl-H (meta to NO₂) | ~7.6 | d |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the nitro group and the aromatic rings.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| C=C and C=N stretch (aromatic) | 1600-1450 |

| Asymmetric NO₂ stretch | 1550-1500 |

| Symmetric NO₂ stretch | 1350-1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 214.

Signaling Pathways and Biological Applications (Exploratory)

While there is no specific research detailing the biological activity or signaling pathway engagement of this compound, the broader class of nitropyridine-containing molecules has been investigated for various therapeutic applications. These compounds are known to be versatile precursors in the synthesis of bioactive molecules.

Further research would be required to determine if this compound interacts with any specific biological targets. A general workflow for such an investigation is outlined below.

This guide provides a foundational understanding of this compound for research and development purposes. While direct experimental data is limited, the provided information on sourcing, properties, and plausible synthesis offers a strong starting point for further investigation.

References

- 1. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 3-Methyl-2-(4-nitrophenyl)pyridine

Disclaimer: This document provides a summary of available information on 3-Methyl-2-(4-nitrophenyl)pyridine. It is intended for researchers, scientists, and drug development professionals. A comprehensive literature search has revealed limited specific data for this compound. Therefore, this guide also includes general safety and handling procedures for related pyridine and nitro-aromatic compounds, which should be considered as general guidance only. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.

Compound Identification

| IUPAC Name | This compound |

| CAS Number | 113120-13-1[1] |

| Molecular Formula | C12H10N2O2[1][2] |

| Molecular Weight | 214.22 g/mol [3] |

| Appearance | White to light yellow crystal powder[1] |

| Purity | >97% (as offered by some suppliers)[1] |

Safety and Handling

Note: No specific Material Safety Data Sheet (MSDS) is currently available for this compound. The following guidelines are based on general knowledge of pyridine derivatives and nitro compounds and are intended to provide a baseline for safe handling. A substance-specific risk assessment is mandatory before use.

General Hazards

-

Toxicity: Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract. Some pyridine compounds have been associated with effects on the central nervous system, liver, and kidneys.

-

Flammability: While some pyridine derivatives are flammable liquids, the solid nature of this compound suggests a lower risk. However, it may be combustible at high temperatures.

-

Reactivity: Nitro compounds can be reactive and may be sensitive to heat, shock, or friction. They can also react vigorously with reducing agents.

Precautionary Measures

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: Wear a lab coat, and ensure skin is not exposed.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

-

-

Handling:

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Quantitative Data

| Property | Value | Source |

| Molecular Weight | 214.22 g/mol | [3] |

| Appearance | White to light yellow crystal powder | [1] |

| Purity | >97% | [1] |

Experimental Protocols

No specific experimental protocols for the synthesis or biological application of this compound were found. Below is a documented synthesis for a related isomer, 3-(4-Nitrophenyl)pyridine , to provide a conceptual framework.

Example Synthesis of 3-(4-Nitrophenyl)pyridine

This protocol is for a related isomer and should be adapted and optimized with caution for the synthesis of this compound.

Materials:

-

3-Phenylpyridine

-

70% Nitric acid

-

Concentrated Sulfuric acid

-

50% aqueous Sodium Hydroxide (NaOH)

-

Ethyl acetate

-

Brine

-

Magnesium Sulfate (MgSO4)

-

Ice

Procedure:

-

Carefully add 3-Phenylpyridine (0.161 mole) to 70% nitric acid (140 ml) while cooling in an ice-bath.[4]

-

Stir the resulting solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

-

If the reaction is slow, add concentrated sulfuric acid (50 ml) and continue stirring at room temperature until the starting material is consumed.[4]

-

Pour the reaction mixture onto ice and cautiously neutralize with 50% aqueous NaOH.[4]

-

Extract the mixture three times with ethyl acetate.[4]

-

Combine the organic layers, wash with brine, and dry over MgSO4.[4]

-

Filter and reduce the volume of the filtrate to induce crystallization.[4]

-

Collect the product by filtration. A second crop can be obtained from the concentrated filtrate.[4]

Visualization

Due to the lack of information on the biological activity or mechanism of action of this compound, no signaling pathway diagrams can be provided. Instead, a generalized workflow for a chemical synthesis is presented below.

References

An In-depth Technical Guide to the Solubility of 3-Methyl-2-(4-nitrophenyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-2-(4-nitrophenyl)pyridine, a compound of interest in various research and development sectors. In the absence of extensive empirical data in publicly available literature, this document outlines the theoretical solubility profile based on the molecule's structural features. Furthermore, it details standardized experimental protocols for determining solubility, equipping researchers with the necessary methodology to generate quantitative data. This guide is intended to serve as a foundational resource for professionals working with this compound, enabling informed decisions in experimental design, formulation, and process development.

Introduction to this compound

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group and a nitrophenyl group. The presence of these distinct functional groups—a basic pyridine nitrogen, a nonpolar methyl group, and a polar nitro group—imparts a unique combination of physicochemical properties that govern its solubility in various organic solvents. Understanding these solubility characteristics is paramount for a wide range of applications, including but not limited to, reaction chemistry, purification, formulation, and analytical method development.

Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and solvent molecules. The key structural features of this compound that influence its solubility are:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, suggesting potential solubility in protic solvents. The aromatic ring itself contributes to van der Waals interactions.

-

Methyl Group: This is a nonpolar, electron-donating group that increases the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.

-

Nitrophenyl Group: The nitro group is a strong electron-withdrawing and polar group capable of dipole-dipole interactions and potentially weak hydrogen bonding. This enhances solubility in polar aprotic and protic solvents.

Based on these features, a qualitative prediction of solubility in different classes of organic solvents can be made.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Good | The nitro group and pyridine nitrogen can interact with the hydroxyl groups of protic solvents through hydrogen bonding and dipole-dipole interactions. However, the overall nonpolar backbone may limit very high solubility, especially in water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Good to Excellent | The strong dipole moment of these solvents can effectively solvate the polar nitro group and the pyridine ring through dipole-dipole interactions, without the competing hydrogen bonding donation from the solvent. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Moderate | The methyl group and the aromatic rings contribute to van der Waals forces, which will allow for some interaction with nonpolar solvents. However, the highly polar nitro group will significantly limit solubility in purely nonpolar solvents like hexane. Toluene and diethyl ether may show slightly better solvation due to some induced dipole and weak polar interactions. |

Experimental Determination of Solubility

To obtain quantitative solubility data, standardized experimental protocols must be employed. The following section details the widely accepted shake-flask method for determining equilibrium solubility.

Materials and Equipment

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the typical workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the samples to accelerate sedimentation.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for this step.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in the specific solvent at the given temperature.

-

Intermolecular Interactions Governing Solubility

The solubility of this compound is a result of a complex interplay of intermolecular forces between the solute and solvent molecules. The following diagram illustrates the key interactions.

For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute interactions (lattice energy) and the solvent-solvent interactions (to create a cavity for the solute).

Conclusion

Methodological & Application

Application Notes and Protocols for 3-Methyl-2-(4-nitrophenyl)pyridine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-(4-nitrophenyl)pyridine is a substituted pyridine derivative that holds potential as a key intermediate in the synthesis of novel pharmaceutical compounds. The pyridine scaffold is a ubiquitous feature in many approved drugs and biologically active molecules, recognized for its ability to participate in hydrogen bonding and other molecular interactions within biological systems. The presence of a nitro group on the phenyl ring offers a versatile chemical handle for further functionalization, such as reduction to an amine, enabling the construction of more complex molecular architectures. This document provides an overview of its potential applications, a general synthesis protocol, and data on the biological activities of structurally related compounds.

Potential Applications

While specific biological data for this compound is not extensively available in the public domain, the broader class of nitrophenyl-pyridine and related pyridine derivatives has been widely investigated for various therapeutic applications. These compounds often serve as scaffolds for the development of kinase inhibitors, which are crucial in cancer therapy.

Anticancer Agent: Pyridine derivatives are integral to numerous anticancer drugs.[1][2][3] The structural motif of 2-phenylpyridine is a key component in compounds designed to target various cancer-related pathways.

Kinase Inhibition: Many pyridine-containing compounds have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[4] Derivatives of this class have shown inhibitory activity against kinases such as:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in oncology.[5][6][7][8][9]

-

Abelson Murine Leukemia Viral Oncogene Homolog 1 (ABL) Kinase: The fusion protein Bcr-Abl is a hallmark of chronic myeloid leukemia (CML), and its inhibition is a primary therapeutic approach.[10][11][12]

The this compound intermediate can be utilized to synthesize libraries of compounds for screening against these and other relevant biological targets.

Data Presentation

The following tables summarize the biological activity of various pyridine derivatives that are structurally related to this compound. This data is provided to illustrate the potential of this chemical class.

Table 1: Anticancer Activity of Selected Pyridine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyridine-derived VEGFR-2 Inhibitors | HepG2 (Liver Cancer) | 4.25 - 9.18 | [7][9] |

| Pyridine-derived VEGFR-2 Inhibitors | MCF-7 (Breast Cancer) | 6.08 - 12.83 | [7][9] |

| Pyridin-3-yl Pyrimidines | K562 (Leukemia) | Not specified, potent inhibition | [10] |

| Pyridine Derivatives | Various (NCI-60 panel) | Log10 GI50 up to -4.7 | [13] |

Table 2: Kinase Inhibitory Activity of Selected Pyridine Derivatives

| Compound Class | Kinase Target | IC50 (nM) | Reference |

| Pyridine-derived Inhibitor | VEGFR-2 | 1.33 | [5] |

| Pyridine-derived Inhibitor | VEGFR-2 | 3.2 | [5] |

| Pyridine-derived Inhibitor | VEGFR-2 | 120 | [7] |

| Pyridin-3-yl Pyrimidines | Bcr-Abl | Potent Inhibition | [10] |

| Aminopyridine Scaffold | VRK1 | 190 | [14] |

| Aminopyridine Scaffold | VRK2 | 401 | [14] |

Experimental Protocols

The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[15][16][17][18]

Protocol: General Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline based on established methods for the Suzuki-Miyaura coupling of halopyridines. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary to achieve optimal yields.

Materials:

-

2-Chloro-3-methylpyridine (1.0 eq)

-

4-Nitrophenylboronic acid (1.1 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (0.01 - 0.05 eq)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DME), potentially with water

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

-

Reagents and solvents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-3-methylpyridine, 4-nitrophenylboronic acid, the palladium catalyst, and the base.

-

Add the anhydrous solvent (and water, if applicable) to the flask via syringe. The reaction mixture is typically heterogeneous.

-

Stir the mixture at room temperature for 10-15 minutes to ensure proper mixing.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and maintain it for the required reaction time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

Note: While specific spectral data for this compound is not provided here, related compounds show characteristic signals. For example, in the ¹H NMR of 3-methyl-2-phenylpyridine, the methyl protons appear as a singlet around 2.38 ppm.[19]

Visualizations

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.

Diagram 2: General Experimental Workflow for Biological Evaluation

Caption: General workflow for biological evaluation of derivatives.

Diagram 3: Potential Mechanism of Action as a Kinase Inhibitor

Caption: Potential mechanism of action as an ATP-competitive kinase inhibitor.

References

- 1. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS [ajps.journals.ekb.eg]

- 2. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]

- 3. irjet.net [irjet.net]

- 4. WO2013041038A1 - Pyridine compounds as inhibitors of kinase - Google Patents [patents.google.com]

- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. tcichemicals.com [tcichemicals.com]

- 19. rsc.org [rsc.org]

Application Notes and Protocols for Suzuki Coupling Reaction Using 3-Methyl-2-(4-nitrophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This compound belongs to the nitrophenyl-pyridine class, which is of significant interest in medicinal chemistry due to its potential biological activities. Pyridine derivatives are integral scaffolds in numerous FDA-approved drugs and are known to exhibit a wide range of therapeutic properties, including antimicrobial, antiviral, and antiproliferative effects.[1][2][3] The strategic combination of a pyridine core with a nitrophenyl group can lead to novel molecular entities for drug discovery and materials science.[4] These notes offer a plausible synthetic route, optimized reaction conditions based on established literature for similar substrates, and potential applications for the target compound.

Introduction to Suzuki-Miyaura Coupling of Pyridine Derivatives

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, typically between an organoboron species and an organohalide, catalyzed by a palladium complex.[5][6] This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its high tolerance for a wide variety of functional groups, mild reaction conditions, and the commercial availability of diverse reactants.[7][8]

However, the cross-coupling of heteroaromatic compounds, especially 2-substituted pyridines, can present unique challenges. These include:

-

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[9]

-

Substrate Instability: Pyridylboronic acids can be unstable and prone to protodeboronation (cleavage of the C-B bond by a proton source).[10]

-

Reaction Kinetics: The electronic properties of both coupling partners significantly influence reaction efficiency. Electron-deficient halides and electron-rich boronic acids generally react more readily.[8]

Despite these challenges, optimized protocols using specific ligands, bases, and solvent systems have enabled the efficient synthesis of a vast array of substituted pyridines.[10]

Applications and Biological Context

The this compound scaffold (CAS No. 113120-13-1) is a valuable intermediate for further chemical elaboration.[11] While specific biological activities for this exact molecule are not extensively documented in publicly available literature, the broader class of nitrophenyl-pyridine derivatives has shown promise in several therapeutic areas.

-

Antimicrobial and Antiviral Activity: The pyridine nucleus is a "privileged structure" in medicinal chemistry, known for its presence in numerous antimicrobial and antiviral agents.[2] The addition of a nitrophenyl moiety can enhance these properties.

-

Anticancer Potential: Pyridine derivatives are widely investigated for their antiproliferative activity against various cancer cell lines.[1] The electronic nature of the nitrophenyl group can influence interactions with biological targets.

-

DNA Intercalation: Certain nitrophenyl and pyridine-based compounds have been shown to bind to DNA, with some exhibiting photocleavage activity upon UV irradiation, suggesting potential applications in photochemotherapy.[12]

-

Building Blocks for Advanced Materials: Nitrophenyl pyridine derivatives are also utilized as key intermediates in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials, highlighting their versatility.[4]

Given this context, this compound serves as an excellent starting point for library synthesis to explore structure-activity relationships (SAR) in drug discovery programs.

Proposed Synthetic Route via Suzuki-Miyaura Coupling

The recommended synthetic strategy involves the Suzuki-Miyaura coupling of commercially available 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid . This route is favored due to the typically higher reactivity of aryl bromides compared to chlorides in palladium-catalyzed reactions.[5]

Reaction Scheme:

Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines with arylboronic acids.[7][8]

Materials and Reagents:

-

2-Bromo-3-methylpyridine

-

4-Nitrophenylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium Phosphate (K₃PO₄), anhydrous powder

-

1,4-Dioxane, anhydrous

-

Deionized Water, degassed

-

Ethyl acetate, ACS grade

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Nitrogen gas (N₂) or Argon (Ar)

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and hot plate with oil bath

-

Inert atmosphere setup (N₂/Ar manifold)

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under a nitrogen atmosphere, add 2-Bromo-3-methylpyridine (1.0 mmol, 1.0 equiv.), 4-Nitrophenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.).

-

Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).

-

Solvent Addition: Add anhydrous 1,4-Dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The solvent ratio of dioxane to water is 4:1.

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously under the inert atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-Bromo-3-methylpyridine) is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound product.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound based on analogous reactions in the literature.

Table 1: Reactant and Reagent Quantities

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 2-Bromo-3-methylpyridine | 172.02 | 1.0 | 1.0 | 172 mg |

| 4-Nitrophenylboronic acid | 166.92 | 1.2 | 1.2 | 200 mg |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 | 58 mg |

| K₃PO₄ | 212.27 | 3.0 | 3.0 | 637 mg |

| 1,4-Dioxane | - | - | - | 8 mL |

| Water | - | - | - | 2 mL |

Table 2: Optimized Reaction Conditions and Expected Results

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄ |

| Catalyst Loading | 5 mol% |

| Base | K₃PO₄ |

| Solvent System | 1,4-Dioxane / H₂O (4:1 v/v) |

| Temperature | 90 °C |

| Reaction Time | 18 hours |

| Expected Yield | 75-85% (Isolated yield after purification) |

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, CasNo.113120-13-1 BOC Sciences United States [bocscichem.lookchem.com]

- 12. Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed synthesis of substituted pyridines represents a cornerstone of modern organic chemistry, providing efficient and versatile routes to a class of heterocycles prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for key palladium-catalyzed reactions used to functionalize the pyridine ring, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as direct C-H functionalization.

Application Notes

Palladium catalysts offer a powerful toolkit for the construction of carbon-carbon and carbon-heteroatom bonds on the pyridine scaffold. The choice of reaction depends on the desired substitution pattern and the available starting materials.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for the formation of C-C bonds, particularly for the synthesis of aryl- and heteroaryl-substituted pyridines.[1][2] It involves the cross-coupling of a halopyridine (or pyridyl triflate) with a boronic acid or ester in the presence of a palladium catalyst and a base.[1][3] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[2]

Sonogashira Coupling: For the introduction of alkynyl substituents, the Sonogashira coupling is the premier method.[4][5] This reaction couples a terminal alkyne with a halopyridine using a palladium catalyst and a copper(I) co-catalyst.[6][7] The resulting alkynylpyridines are valuable intermediates for further transformations.[4]

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, providing access to aminopyridines.[8][9] It involves the coupling of a halopyridine with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[10][11] The reaction is highly versatile, accommodating a broad range of amine coupling partners.[8]

C-H Functionalization: Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying the pyridine ring without the need for pre-functionalized starting materials.[12][13] Palladium catalysts can direct the selective activation of C-H bonds, often at the C2 or C3 positions, allowing for arylation, alkenylation, and other transformations.[14][15][16] The use of a directing group, such as the N-oxide, can provide excellent regioselectivity.[15][17]

Data Presentation

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed synthesis of substituted pyridines based on literature data.

Table 1: Suzuki-Miyaura Coupling of Halopyridines

| Entry | Halopyridine | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 86 | [18] |

| 2 | 3-Iodopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane | 80 | 95 | [3] |

| 3 | 4-Chloropyridine | 2-Thienylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | t-BuOH | 100 | 92 | [19] |

| 4 | 5-Bromo-2-methylpyridin-3-amine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 85 | [2] |

Table 2: Sonogashira Coupling of Halopyridines

| Entry | Halopyridine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 96 | [4] |

| 2 | 3-Iodopyridine | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 88 | [6] |

| 3 | 4-Iodopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 91 | [5] |

| 4 | 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 93 | [6] |

Table 3: Buchwald-Hartwig Amination of Halopyridines

| Entry | Halopyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 95 | [9] |

| 2 | 3-Bromopyridine | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 110 | 89 | [20] |

| 3 | 4-Chloropyridine | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-AmylOH | 100 | 93 | [11] |

| 4 | 2-Bromopyridine | Volatile amines (e.g., dimethylamine) | Pd(OAc)₂ (5) | dppp (7.5) | NaOtBu | Toluene | 80 | 55-98 | [10] |

Table 4: C-H Functionalization of Pyridines

| Entry | Pyridine Substrate | Coupling Partner | Catalyst (mol%) | Additive/Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Pyridine N-oxide | Styrene (Alkenylation) | Pd(OAc)₂ (10) | Ag₂CO₃ | Dioxane | 120 | 85 | [15][21] |

| 2 | 2-Phenylpyridine | Benzene (Arylation) | Pd(OAc)₂ (10) | Ag₂CO₃ | Benzene | 130 | 78 | [12][14] |

| 3 | 2-Phenylpyridine | Benzoic acid (Acylation) | Pd(OAc)₂ (5) | TFAA | DCE | 80 | 82 | [12] |

| 4 | Pyridine N-oxide | 1-Benzyl-1,2,3-triazole (Heteroarylation) | Pd(OAc)₂ (10) | Ag₂CO₃ | Dioxane | 120 | 82 | [17] |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

Synthesis of 2-Phenylpyridine

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of halopyridines.[18]

Materials:

-

2-Bromopyridine

-

Phenylboronic acid

-